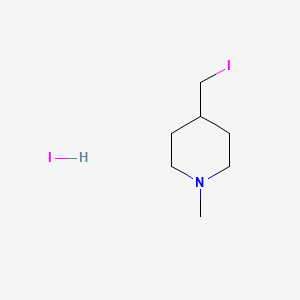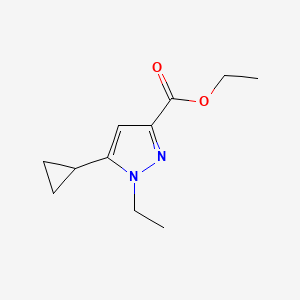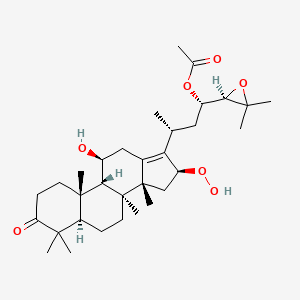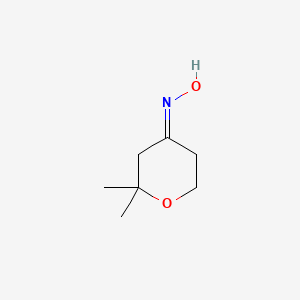![molecular formula C19H15ClF3NOS B13905121 5-(chloromethyl)-4-[(4-methoxyphenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13905121.png)
5-(chloromethyl)-4-[(4-methoxyphenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(chloromethyl)-4-[(4-methoxyphenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-4-[(4-methoxyphenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring can be formed through a cyclization reaction.
Introduction of Substituents: The chloromethyl, methoxyphenyl, and trifluoromethylphenyl groups can be introduced through various substitution reactions, often involving halogenation and nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions may target the chloromethyl group, converting it to a methyl group.
Substitution: The chloromethyl group is a common site for nucleophilic substitution reactions, where various nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Methyl-substituted thiazoles.
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology
Biological Activity: Investigation of its potential as an antimicrobial or anticancer agent due to the presence of bioactive functional groups.
Medicine
Drug Development: Exploration of its pharmacological properties and potential as a lead compound in drug discovery.
Industry
Chemical Synthesis: Utilization as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 5-(chloromethyl)-4-[(4-methoxyphenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would be specific to the biological system being studied.
類似化合物との比較
Similar Compounds
4-(4-Methoxyphenyl)-2-phenyl-1,3-thiazole: Lacks the chloromethyl and trifluoromethyl groups.
5-(Chloromethyl)-2-phenyl-1,3-thiazole: Lacks the methoxyphenyl and trifluoromethyl groups.
Uniqueness
The presence of the chloromethyl, methoxyphenyl, and trifluoromethylphenyl groups in 5-(chloromethyl)-4-[(4-methoxyphenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole makes it unique in terms of its chemical reactivity and potential applications. These functional groups can significantly influence the compound’s physical, chemical, and biological properties.
特性
分子式 |
C19H15ClF3NOS |
|---|---|
分子量 |
397.8 g/mol |
IUPAC名 |
5-(chloromethyl)-4-[(4-methoxyphenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole |
InChI |
InChI=1S/C19H15ClF3NOS/c1-25-15-8-2-12(3-9-15)10-16-17(11-20)26-18(24-16)13-4-6-14(7-5-13)19(21,22)23/h2-9H,10-11H2,1H3 |
InChIキー |
MCGDQLUFDZZHTG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CC2=C(SC(=N2)C3=CC=C(C=C3)C(F)(F)F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Chloromethylimidazo[5,1-b]thiazole hydrochloride](/img/structure/B13905070.png)



![(2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13905082.png)

![(2R,3S,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3-ol](/img/structure/B13905102.png)



